REACTION_CXSMILES
|
[CH3:1][O:2][N:3]=[C:4]([C:9]1[N:13]=[C:12]([NH:14]C=O)[S:11][N:10]=1)[C:5]([O:7]C)=[O:6].[OH-].[Na+].Cl>O>[CH3:1][O:2][N:3]=[C:4]([C:9]1[N:13]=[C:12]([NH2:14])[S:11][N:10]=1)[C:5]([OH:7])=[O:6] |f:1.2|
|
Name
|
methyl 2-methoxyimino-2-(5-formamido-1,2,4-thiadiazole-3-yl)-acetate
|
Quantity
|
146 g
|
Type
|
reactant
|
Smiles
|
CON=C(C(=O)OC)C1=NSC(=N1)NC=O
|
Name
|
|
Quantity
|
720 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
720 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
62.4 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to react at a temperature in the range of 0°±1° C. for 1 hr
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
, then heated to an internal temperature of 45° to 50° C.
|
Type
|
CUSTOM
|
Details
|
to react for 2 hrs
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
, and concentrated at an internal temperature of below 60° C.
|
Type
|
CUSTOM
|
Details
|
purified with activated carbon (14.6 g)
|
Type
|
ADDITION
|
Details
|
followed by the addition of concentrated hydrochloric acid (62.4 g)
|
Type
|
TEMPERATURE
|
Details
|
It was then cooled
|
Type
|
CUSTOM
|
Details
|
to separate crystals which
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
CON=C(C(=O)O)C1=NSC(=N1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 166.7 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 137411.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][O:2][N:3]=[C:4]([C:9]1[N:13]=[C:12]([NH:14]C=O)[S:11][N:10]=1)[C:5]([O:7]C)=[O:6].[OH-].[Na+].Cl>O>[CH3:1][O:2][N:3]=[C:4]([C:9]1[N:13]=[C:12]([NH2:14])[S:11][N:10]=1)[C:5]([OH:7])=[O:6] |f:1.2|
|
Name
|
methyl 2-methoxyimino-2-(5-formamido-1,2,4-thiadiazole-3-yl)-acetate
|
Quantity
|
146 g
|
Type
|
reactant
|
Smiles
|
CON=C(C(=O)OC)C1=NSC(=N1)NC=O
|
Name
|
|
Quantity
|
720 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
720 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
62.4 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to react at a temperature in the range of 0°±1° C. for 1 hr
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
, then heated to an internal temperature of 45° to 50° C.
|
Type
|
CUSTOM
|
Details
|
to react for 2 hrs
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
, and concentrated at an internal temperature of below 60° C.
|
Type
|
CUSTOM
|
Details
|
purified with activated carbon (14.6 g)
|
Type
|
ADDITION
|
Details
|
followed by the addition of concentrated hydrochloric acid (62.4 g)
|
Type
|
TEMPERATURE
|
Details
|
It was then cooled
|
Type
|
CUSTOM
|
Details
|
to separate crystals which
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
CON=C(C(=O)O)C1=NSC(=N1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 166.7 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 137411.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |